Head-to-Head Cytotoxicity Fingerprint: Neohelmanthicin B vs. Neohelmanthicin A Across EL4, S180, and MCF7 Cell Lines
In the same study and under identical assay conditions, Neohelmanthicin B and Neohelmanthicin A display markedly divergent cytotoxicity profiles across three standard cancer cell lines [1]. Neohelmanthicin B is most potent against S180 (IC50 = 5 μM), moderately active against EL4 (IC50 = 10 μM), and least potent against MCF7 (IC50 = 12 μM). In contrast, Neohelmanthicin A is exquisitely potent against EL4 (IC50 = 0.13 μM, ~77-fold more potent than Neohelmanthicin B) but considerably less active against S180 (IC50 = 7 μM) and MCF7 (IC50 = 23 μM) [1]. This cross-over pattern—Neohelmanthicin B outperforms Neohelmanthicin A on S180 and MCF7 but is dramatically weaker on EL4—constitutes a definitive, quantifiable differentiation that cannot be captured by a single-potency summary.
| Evidence Dimension | Cytotoxicity IC50 (μM) across three cell lines |
|---|---|
| Target Compound Data | EL4: 10 μM; S180: 5 μM; MCF7: 12 μM |
| Comparator Or Baseline | Neohelmanthicin A: EL4: 0.13 μM; S180: 7 μM; MCF7: 23 μM |
| Quantified Difference | EL4: Neo A is ~77× more potent; S180: Neo B is 1.4× more potent; MCF7: Neo B is 1.9× more potent |
| Conditions | MTT-based cytotoxicity assay; cell lines EL4 (murine T-lymphoma), S180 (murine sarcoma), MCF7 (human breast adenocarcinoma); incubation conditions as described in Liu et al. (2006); data from same laboratory and publication [1]. |
Why This Matters
Investigators selecting a phenylpropanoid cytotoxin for S180- or MCF7-focused screens should prioritize Neohelmanthicin B over Neohelmanthicin A due to its 1.4- to 1.9-fold superior potency in these lines, whereas EL4-focused programs must opt for Neohelmanthicin A; using the wrong analog invalidates potency benchmarks.
- [1] Liu H, Jensen KG, Tran LM, Chen M, Zhai L, Olsen CE, Søhoel H, Denmeade SR, Isaacs JT, Christensen SB. Cytotoxic phenylpropanoids and an additional thapsigargin analogue isolated from Thapsia garganica. Phytochemistry. 2006;67(24):2651-2658. View Source
